1,8-Dihydroxy-9(10)-anthracenone dimer
Description
Properties
CAS No. |
56123-14-9 |
|---|---|
Molecular Formula |
C21H31NO7 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
(2E,5Z)-hepta-2,5-dienoic acid;2-(2-hydroxyethylamino)ethanol;(E)-3-(4-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O3.C7H10O2.C4H11NO2/c1-13-9-5-2-8(3-6-9)4-7-10(11)12;1-2-3-4-5-6-7(8)9;6-3-1-5-2-4-7/h2-7H,1H3,(H,11,12);2-3,5-6H,4H2,1H3,(H,8,9);5-7H,1-4H2/b7-4+;3-2-,6-5+; |
InChI Key |
HWSRCXVESCGSJN-QPXIGSPLSA-N |
Isomeric SMILES |
C/C=C\C/C=C/C(=O)O.COC1=CC=C(C=C1)/C=C/C(=O)O.C(CO)NCCO |
Canonical SMILES |
CC=CCC=CC(=O)O.COC1=CC=C(C=C1)C=CC(=O)O.C(CO)NCCO |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Aldol Condensation
In a protocol analogous to Müller et al.'s synthesis of 10-benzylidene derivatives, dimerization might occur via deprotonation of the active methylene group at C-10, followed by nucleophilic attack on a second anthracenone molecule. Key parameters include:
| Condition | Specification |
|---|---|
| Base | Piperidine/pyridine (1:1 v/v) |
| Temperature | 130°C (oil bath) |
| Solvent | Dry pyridine |
| Reaction Time | 6–8 hours (TLC monitoring) |
This approach faces challenges in avoiding over-condensation, requiring strict stoichiometric control. The resultant dimer would theoretically exhibit a bridging structure at the 10-positions of both monomers.
Acid-Catalyzed Variant
Gas-phase HCl-mediated condensation, as demonstrated for monomeric derivatives, offers an alternative pathway:
- Dissolve equimolar amounts of 1,8-dihydroxy-9(10H)-anthracenone in absolute ethanol
- Saturate with HCl gas for 5 minutes
- Reflux at 78°C for 1 hour
- Quench with ice-water and extract with dichloromethane
This method potentially enhances reaction efficiency through protonation of carbonyl oxygen, increasing electrophilicity at C-10. However, competing side reactions, such as ether formation between hydroxyl groups, necessitate careful pH control.
Oxidative Coupling Strategies
Radical-mediated coupling presents another viable route, particularly for forming carbon-carbon bonds between aromatic systems.
Metal-Catalyzed Oxidative Coupling
Transition metal catalysts could facilitate dimerization through single-electron transfer mechanisms:
# Hypothetical reaction setup
monomer = 1,8-dihydroxy-9(10H)-anthracenone
catalyst = FeCl3·6H2O (20 mol%)
oxidant = TBHP (tert-butyl hydroperoxide)
solvent = DMF, 80°C, 12 hours
This method mirrors known phenolic coupling reactions, potentially yielding a biphenyl-linked dimer. Characterization would require advanced NMR techniques to differentiate between possible regioisomers.
Electrochemical Oxidation
Controlled potential electrolysis in aprotic solvents:
| Parameter | Value |
|---|---|
| Electrolyte | LiClO4 (0.1 M) |
| Solvent | Acetonitrile |
| Potential | +1.2 V vs. SCE |
| Temperature | 25°C |
This green chemistry approach minimizes reagent waste but requires specialized equipment. The mechanism likely involves sequential oxidation of hydroxyl groups to quinoid intermediates, followed by radical recombination.
Protective Group-Assisted Synthesis
Building on the benzoylation strategy reported by Journal of Organic Chemistry, a stepwise protection/dimerization approach could be developed:
Stage 1: Hydroxyl Protection
- Acetylate 1,8-dihydroxy groups using acetic anhydride/pyridine
- Obtain 1,8-diacetoxy-9(10H)-anthracenone
Stage 2: Dimerization
React the protected monomer with:
- Dichloromethane-tethered diacid chloride linker
- Mitsunobu conditions (DEAD, PPh3) for ether linkage
- Grubbs catalyst for olefin metathesis
Stage 3: Deprotection
Cleave acetyl groups using:
This multi-step approach improves regiocontrol but reduces overall yield (estimated 30–40% over three steps).
Nucleophilic Aromatic Substitution
For halogenated precursors, dimerization via SNAr could be feasible:
- Start with 1,8-dichloro-9(10H)-anthracenone
- Hydrolyze Cl to OH using NaOH/H2O at 100°C
- Perform Ullmann coupling with CuI/1,10-phenanthroline
Reaction conditions must balance the competing hydrolysis and coupling steps. Mass spectrometry data would be critical to confirm dimer formation (expected m/z ≈ 396 × 2 - 18 = 774).
Characterization and Analytical Challenges
Successful dimer synthesis requires rigorous analytical verification:
5.1. Spectroscopic Identification
- 1H NMR : Look for:
- 13C NMR : Carbonyl signal at ~168 ppm, with splitting indicating dimerization
- FTIR : Shift in C=O stretch from 1683 cm⁻¹ (monomer) to lower frequencies
5.2. Crystallographic Verification
Single-crystal X-ray diffraction remains the gold standard for confirming dimer structure. Anticipated challenges include:
- Low solubility of phenolic compounds
- Polymorphism issues
Comparative Method Analysis
| Method | Yield Potential | Regiocontrol | Scalability |
|---|---|---|---|
| Aldol Condensation | 25–35% | Moderate | Good |
| Oxidative Coupling | 40–50% | Low | Moderate |
| Protective Group | 30–40% | High | Poor |
| SNAr Coupling | 20–30% | High | Moderate |
Chemical Reactions Analysis
Types of Reactions
1,8-Dihydroxy-9(10)-anthracenone dimer undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different anionic species.
Oxidation: It can be oxidized to form quinone derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Reduction: Sodium borohydride and trifluoroacetic acid are commonly used for reduction reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Reduction: Formation of anthrone dimer.
Oxidation: Formation of quinone derivatives.
Substitution: Formation of various substituted anthracenone derivatives.
Scientific Research Applications
Based on the search results, here's what can be gathered regarding 1,8-Dihydroxy-9(10H)-anthracenone and related compounds:
1,8-Dihydroxy-9(10H)-anthracenone
- Also known as anthralin or dithranol .
- Has antipsoriatic effects .
- Can be used in the synthesis of organic opto-electronic materials .
- Acylation of anthralin with acetylsalicylic acid chloride yields an O-acylated product, rather than 10-(acetylsalicyl)anthralin .
- Benzoylation of anthralin in the 10-position can be achieved by reacting 1,8-diacetoxy-9(10H)-anthracenone with benzoyl chloride and sodium hydride in THF, followed by hydrolysis of the intermediate enol ester .
10-Benzylidene-1,8-dichloro-9(10H)-anthracenone derivatives
- Novel inhibitors of tubulin polymerization .
- Effective as anti-tumor compounds .
- Suitable for treating diseases associated with increased cellular proliferation .
General Information
- Anthraquinones, including their natural analogs, possess diverse biological activities, including phytotoxic, antibacterial, antiviral, anticancer, antitumor, algicide, antifungal, enzyme inhibiting, immunostimulant, antiplatelet aggregation, cytotoxic, and antiplasmodium activities . They also have industrial applications as natural dyes .
- 1,8-bis-(2-diethylaminoethylamino)-anthracene-9,10-dione, an anthraquinone derivative, acts as a potential DNA-intercalating agent . Spectroscopic, thermal denaturation, and ccc-DNA unwinding techniques confirm its intercalative mode of binding to DNA .
Mechanism of Action
The mechanism of action of 1,8-dihydroxy-9(10)-anthracenone dimer involves its ability to undergo redox reactions. The compound can form anionic species through reduction, which can further react to form dimers . These redox properties are crucial for its biological activities, including its potential antimicrobial and anticancer effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Anthracenone Derivatives

*Calculated based on structural data.
- Dithralon dimer vs. Dithranol: The dimer lacks the ketone group present in dithranol, replacing it with a hydroxylated bridge, enhancing stability but reducing lipophilicity .
- Chrysarobin : The methyl group at position 3 increases lipophilicity, improving skin penetration but exacerbating skin irritation compared to dithralon dimer .
- Danthron: The 9,10-anthracenedione structure confers greater redox activity, making it prone to semiquinone formation, unlike the dimer .
- Anthrone dimer () : Synthesized via sodium borohydride reduction, this dimer adopts a transoid conformation with methoxy groups, contrasting with the hydroxyl-rich dithralon dimer .
Physicochemical Properties
Table 2: Stability and Reactivity
- The dithralon dimer exhibits moderate light stability compared to dithranol, which degrades rapidly under UV exposure .
- Danthron’s redox activity is linked to its ability to form semiquinones, whereas the dimer generates ROS through hydroxyl radical pathways .
Table 3: Pharmacological Profiles
- The dithralon dimer’s lower cytotoxicity compared to dithranol makes it a safer candidate for prolonged use, though its antipsoriatic efficacy is reduced .
- 10-arylthio derivatives of dithranol (e.g., 1,8-dihydroxy-10-[(4-hydroxyphenyl)thio]-9(10H)-anthracenone) show enhanced antiproliferative effects on keratinocytes without cytotoxicity, suggesting structural modifications can optimize activity .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing 1,8-dihydroxy-9(10)-anthracenone dimer and validating its structural purity?
- Methodology :
- Synthesis : Start with 8-hydroxy-1-methoxy-9,10-anthracenedione as a precursor. Introduce redox-modulating substituents (e.g., thio-linked groups or hydroxamic acids) via nucleophilic substitution or coupling reactions under inert conditions .
- Validation : Use high-performance liquid chromatography (HPLC) with UV-Vis detection for purity assessment. Confirm structural integrity via nuclear magnetic resonance (NMR; H and C) and Fourier-transform infrared spectroscopy (FT-IR) to identify hydroxyl, carbonyl, and dimer-specific bonds .
Q. How can the redox stability of this compound be assessed in different solvents?
- Methodology :
- Cyclic Voltammetry (CV) : Perform CV in aprotic solvents (e.g., acetonitrile) to study electron transfer mechanisms. Monitor redox potentials and compare with monomeric analogs to identify dimer-specific behavior .
- Spectroelectrochemistry : Use in situ IR spectroelectrochemical techniques (cyclic voltabsorptometry, DCVA) to track real-time changes in π- and σ-dimer formation during reduction/oxidation .
Advanced Research Questions
Q. What are the mechanistic pathways for π-dimer vs. σ-dimer formation during electrochemical reduction of 1,8-dihydroxy-9,10-anthracenedione?
- Key Findings :
- π-Dimer : Stabilized by intermolecular π-π stacking between anthracene rings, observed at intermediate reduction potentials. Detected via IR absorption bands at 1600–1650 cm (C=O stretching) and 1450–1500 cm (aromatic C-C) .
- σ-Dimer : Forms covalent C-C bonds upon full reduction to dianion states. Confirmed by irreversible CV peaks and distinct IR shifts (e.g., loss of carbonyl bands at ~1670 cm) .
Q. How do 10-position substituents (e.g., thio-linked groups) modulate the biological activity and redox properties of 1,8-dihydroxy-9(10)-anthracenone derivatives?
- Methodology :
- Biological Assays : Test antiproliferative activity on HaCaT keratinocytes using MTT assays. Compare IC values of sulfur-substituted derivatives (e.g., 10-[(4-hydroxyphenyl)thio] analogs) with anthralin (reference compound). Measure cytotoxicity via lactate dehydrogenase (LDH) release .
- Redox Profiling : Quantify hydroxyl radical generation using deoxyribose degradation assays. Assess antioxidant capacity via inhibition of lipid peroxidation in liposomal membranes .
Q. What contradictions exist in the reported mechanisms of melanin inhibition by anthracenone dimer glycosides?
- Contradictions :
- Original Study : Isolated dimer glycosides from Cassia auriculata showed melanin inhibition via tyrosinase suppression, but lacked open-access data on dose-response curves .
- Revised Findings : Post-open-access revision (2020), additional assays revealed glycoside hydrolysis to aglycones as critical for activity, suggesting prodrug-like behavior .
- Resolution : Validate using LC-MS to track metabolite formation in melanocyte cultures and compare IC values of glycosides vs. hydrolyzed aglycones .
Key Recommendations for Researchers
- Experimental Design : Prioritize in situ spectroelectrochemical methods to resolve dimerization pathways.
- Data Interpretation : Cross-validate biological activity with redox profiling to distinguish therapeutic effects from oxidative artifacts.
- Open-Source Collaboration : Leverage revised open-access datasets (e.g., melanin inhibition studies) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
